2-Methyl-2-nitro-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.38 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17676. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

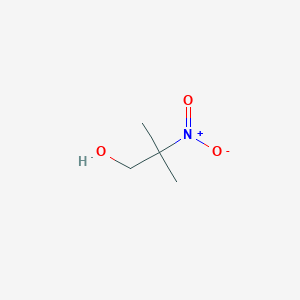

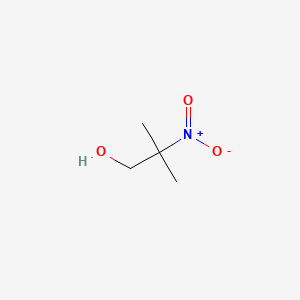

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGJRISPEUZYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026436 | |

| Record name | 2-Methyl-2-nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; [CHEMINFO] | |

| Record name | 1-Propanol, 2-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-nitro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | 2-Methyl-2-nitro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-39-1 | |

| Record name | 2-Methyl-2-nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-nitro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-nitropropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-nitropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-NITRO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGG97AOX42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-2-NITRO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-nitro-1-propanol: Properties, Synthesis, and Applications

Abstract

This technical guide offers a comprehensive overview of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a pivotal nitro alcohol intermediate in organic synthesis. The document delves into its core chemical and physical properties, spectroscopic profile, and established synthesis methodologies. A primary focus is placed on its critical role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a valuable building block in medicinal chemistry and drug development.[1][2][3] Key chemical transformations, applications beyond the pharmaceutical industry, and essential safety and handling protocols are also detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction

This compound, also known as 2-nitroisobutanol, is an organic compound featuring both a hydroxyl (-OH) and a tertiary nitro (-NO2) functional group.[4] This bifunctional nature makes it a reactive and versatile intermediate for synthesizing more complex molecules.[4][5] Its most prominent application lies in its conversion to 2-amino-2-methyl-1-propanol (AMP), a widely used component in the synthesis of active pharmaceutical ingredients (APIs), personal care products, and as a multifunctional additive in coatings and metalworking fluids.[1][2][3] This guide provides a detailed exploration of its chemical characteristics, synthesis, and utility.

Physicochemical Properties

This compound is a colorless solid under standard conditions.[6] It exhibits moderate solubility in water, a property attributed to the hydrogen bonding capacity of its hydroxyl group.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [1][7][8][9] |

| Molecular Weight | 119.12 g/mol | [1][8][9] |

| CAS Number | 76-39-1 | [1][8][9] |

| Appearance | Colorless solid | [6] |

| Melting Point | 86-89 °C | [1][7] |

| Boiling Point | 94-95 °C at 10 mmHg | [1] |

| Density | ~1.135 g/cm³ | [7] |

| Flash Point | 92.1 °C | [7] |

| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [8] |

Spectroscopic Profile

The structural attributes of this compound can be confirmed through various spectroscopic techniques. While experimental spectra are available through databases like NIST and PubChem, a predicted profile based on analogous compounds provides valuable insight.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted NMR data helps in the structural elucidation of the molecule.

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Hydroxyl proton (-OH) | ~2.50 | Broad Singlet | 1H |

| Methylene protons (-CH₂) | ~3.80 (Varies) | Singlet/Doublet | 2H |

| Methyl protons (-CH₃) | ~1.60 | Singlet | 6H |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Assignment | Chemical Shift (δ) ppm |

| Quaternary carbon (-C(NO₂)(CH₃)₂) | ~90 |

| Methylene carbon (-CH₂OH) | ~68 |

| Methyl carbons (-CH₃) | ~24 |

Note: Predicted data is based on established chemical principles and comparison with structurally related molecules.[10]

Infrared (IR) and Mass Spectrometry (MS)

-

IR Spectroscopy: Key expected signals include a broad absorption band for the O-H stretch (around 3400 cm⁻¹) and strong asymmetric and symmetric stretching bands for the C-NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively). IR spectra are available in the NIST Chemistry WebBook.[8][9]

-

Mass Spectrometry: Electron ionization mass spectrometry data for this compound is available, which is useful for determining its molecular weight and fragmentation pattern.[9]

Synthesis and Mechanism

The primary industrial synthesis of this compound is achieved through the base-catalyzed nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde.[12] This process is well-documented and can be optimized to achieve high purity and yield directly from the reaction medium.[12]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Nitropropane and Formaldehyde

This protocol is a generalized procedure based on established methodologies.[2][5][12][13]

-

Vessel Preparation: Charge a reaction vessel with 2-nitropropane.

-

Catalyst Introduction: In a concentrated medium, add a catalytic amount (1 to 10 milliequivalents per mole of 2-nitropropane) of an inorganic basic catalyst, such as sodium hydroxide or potassium hydroxide.[12][13]

-

Reaction Conditions: Maintain agitation and control the temperature of the reaction mixture between 40°C and 58°C. The pH of the medium should be kept between 7 and 11.[12][13]

-

Formaldehyde Addition: Slowly introduce formaldehyde (or a formaldehyde equivalent like paraformaldehyde) into the mixture, maintaining the temperature. The typical molar ratio of 2-nitropropane to formaldehyde is approximately 1:1.[12]

-

Reaction Monitoring: Allow the reaction to proceed for approximately 1-2 hours, or until completion is confirmed by a suitable analytical method (e.g., GC).

-

Neutralization: After the reaction is complete, neutralize the mixture by adding an acid (e.g., stearic acid or hydrochloric acid) to bring the pH to approximately 4.3.[5][12]

-

Crystallization and Isolation: Cool the neutralized mixture to induce crystallization of the product.[12]

-

Filtration: Isolate the crystalline this compound by filtration. The resulting product typically has a purity greater than 95%.[12] The product can be further purified by recrystallization if necessary.[5]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its two functional groups. The most significant transformation is the reduction of the tertiary nitro group to a primary amine.

Reduction to 2-Amino-2-methyl-1-propanol (AMP)

The conversion of this compound to 2-amino-2-methyl-1-propanol is a cornerstone of its application profile.[1][3] This reduction is typically accomplished via catalytic hydrogenation.

Caption: Key transformation of this compound to AMP.

General Protocol: Catalytic Hydrogenation

This is a general procedure and can be adapted for specific laboratory setups.[5]

-

Vessel Setup: In a pressure-resistant reaction vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel, to the solution.

-

Hydrogenation: Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to the desired pressure.

-

Reaction: Heat the mixture to the target temperature and stir vigorously.

-

Monitoring: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to isolate the crude 2-amino-2-methyl-1-propanol, which can then be purified by distillation or crystallization.

Applications in Research and Drug Development

The primary value of this compound in the pharmaceutical sector is its role as a direct precursor to 2-amino-2-methyl-1-propanol (AMP).[1][2][5]

-

Chiral Building Block: The resulting amino alcohol, AMP, is a versatile building block for the synthesis of more complex pharmaceutical compounds and APIs.[3][5] Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a wide range of subsequent chemical modifications.[3]

-

Pharmaceutical Intermediates: AMP is categorized as a key pharmaceutical intermediate, highlighting its importance in the drug development pipeline.[7] While specific drugs derived directly from this precursor are not detailed in the immediate literature, its structural motifs are valuable in medicinal chemistry for creating libraries of novel compounds.[5]

-

Industrial Applications: Beyond pharmaceuticals, this compound has applications as an adhesion agent for tire cords, a formaldehyde-releasing agent, and as an antimicrobial.[12][14]

Safety and Handling

This compound is associated with specific hazards and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[7][8]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Personal Protective Equipment:

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor or mist.[16] Keep away from heat and sources of ignition.[17]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[16]

-

Skin Contact: Wash off with soap and plenty of water.[16]

-

Ingestion: If swallowed, seek immediate medical attention.[16]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[16]

-

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and synthetic pathways. Its primary value lies in its efficient conversion to 2-amino-2-methyl-1-propanol, a critical building block for the pharmaceutical and chemical industries. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide.

- BenchChem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.

- Solubility of Things. (n.d.). TNP (this compound).

- ECHEMI. (n.d.). This compound Formula.

- ChemicalBook. (2025). 2-Methyl-2-nitropropan-1-ol | 76-39-1.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.

- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.

- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook.

- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.

- Sigma-Aldrich. (2012). Material Safety Data Sheet - 2-Methyl-1-propanol.

- BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Propanol.

- Haz-Map. (n.d.). This compound.

- PubChem. (n.d.). 2-Methyl-1-nitro-2-propanol. National Institutes of Health.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-1-propanol.

- Parchem. (n.d.). 2-Nitro-2-methyl-1-propanol (Cas 76-39-1).

Sources

- 1. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]

- 2. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. echemi.com [echemi.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-Methyl-1-nitro-2-propanol | C4H9NO3 | CID 95101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 13. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 14. parchem.com [parchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. fishersci.com [fishersci.com]

Introduction: A Versatile Nitro Alcohol Intermediate

An In-depth Technical Guide to 2-Methyl-2-nitro-1-propanol (CAS 76-39-1)

This compound, identified by CAS number 76-39-1, is a bifunctional organic compound featuring both a hydroxyl (-OH) and a nitro (-NO2) group.[1] This structural arrangement, particularly with the nitro group on a tertiary carbon, imparts unique reactivity that makes it a valuable intermediate in various fields of organic synthesis.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] Its primary significance lies in its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a widely used additive in pharmaceuticals, metalworking fluids, and coatings.[2][3] This guide offers a comprehensive overview of its properties, synthesis, key chemical transformations, and analytical methodologies, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthetic protocols. The compound's polarity, influenced by both the hydrogen-bonding hydroxyl group and the polar nitro group, dictates its solubility characteristics. It exhibits moderate solubility in water, which can be enhanced with increased temperature, and is more readily soluble in organic solvents like ethanol and acetone.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [2][4] |

| Molecular Weight | 119.12 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 86-89 °C | [2][5] |

| Boiling Point | 94-95 °C at 10 mmHg | [2][5] |

| Density | ~1.135 - 1.195 g/cm³ | [1] |

| Flash Point | 92.1 °C | |

| Water Solubility | Moderate | [1] |

| pKa | 13.79 ± 0.10 (Predicted) | [2] |

Synthesis Protocol: Base-Catalyzed Formylation of 2-Nitropropane

The most established and industrially relevant synthesis of this compound involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. This reaction, a type of Henry reaction or nitroaldol addition, leverages the acidity of the α-proton in 2-nitropropane, which can be abstracted by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde.

The choice of a basic catalyst is crucial; inorganic bases such as sodium hydroxide or potassium hydroxide are effective and economically viable.[6] The reaction temperature is maintained between 40°C and 58°C to ensure a reasonable reaction rate while minimizing side reactions or decomposition.[6] Maintaining the pH between 7 and 11 is essential for the formation and stability of the nitronate intermediate.[6]

Step-by-Step Synthesis Methodology

This protocol is a representative example derived from established patent literature.[6][7]

-

Vessel Preparation: Charge a suitable reaction vessel equipped with agitation, temperature control, and a reagent addition funnel with 2-nitropropane.

-

Catalyst & Formaldehyde Addition: In a separate container, prepare a solution of an inorganic basic catalyst (e.g., 1 to 10 milliequivalents of sodium hydroxide per mole of 2-nitropropane).[6][7] Add this catalyst to the 2-nitropropane. Begin the controlled addition of formaldehyde (aqueous solution or paraformaldehyde) to the reaction vessel, ensuring the molar ratio of 2-nitropropane to formaldehyde is approximately 1:1.[6]

-

Reaction Execution: Maintain vigorous agitation and control the temperature of the reaction mixture between 40°C and 58°C.[6] Monitor the pH and ensure it remains within the 7 to 11 range. The reaction is typically complete within 1-3 hours.[3][7]

-

Neutralization: Upon reaction completion, cool the mixture and neutralize the basic catalyst by adding an acid (e.g., sulfuric or stearic acid) until the pH reaches approximately 4.3.[6][7] This step is critical to quench the reaction and prepare the product for isolation.

-

Product Isolation: Cool the neutralized mixture to induce crystallization of the this compound.[7] The resulting white crystalline solid is then isolated by filtration.

-

Purification (Optional): The isolated product can be further purified by recrystallization from a suitable solvent to achieve high purity (>95%).[6]

Key Chemical Transformations and Applications in Drug Development

The synthetic utility of this compound is dominated by its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a chiral building block in medicinal chemistry.[7] This transformation is achieved through the reduction of the nitro group to a primary amine, a fundamental and reliable reaction in organic synthesis.

Reduction to 2-Amino-2-methyl-1-propanol (AMP)

Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and clean conversion.

-

Causality of Experimental Choices: A catalyst such as Raney Nickel is often employed for its high activity in nitro group reductions.[7] The reaction is performed under a hydrogen atmosphere in a pressure-resistant vessel. The solvent choice (e.g., methanol or ethanol) is important for dissolving the starting material and facilitating its interaction with the catalyst surface.

Applications Beyond Pharmaceutical Intermediates

While its role in drug synthesis is paramount, this compound has other documented applications, including:

-

Adhesion Agents: Used in the manufacturing of tires to promote adhesion.[6][8]

-

Antimicrobials and Deodorants: The compound can serve as a formaldehyde-releasing agent, providing antimicrobial properties.[6][8]

-

Chemical Intermediate: It serves as a general intermediate for various chemical syntheses.[8]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is essential for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Illustrative HPLC Method

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[9]

-

Column: Newcrom R1 or equivalent C18 column.[9]

-

Mobile Phase: A simple isocratic mobile phase containing acetonitrile (MeCN) and water with an acid modifier like phosphoric acid.[9] For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]

-

Detection: UV detector.

-

Rationale: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]

Safety and Handling

Proper handling of this compound is imperative. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

Table 2: GHS Hazard Information

| Hazard Class | GHS Classification | Statement | Source(s) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [4] |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [4] |

-

Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and dark place.[11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention. If inhaled, move the person to fresh air.[10]

Conclusion

This compound (CAS 76-39-1) is a fundamentally important chemical intermediate with a well-defined synthesis and a critical role in the production of valuable downstream products. Its transformation into 2-amino-2-methyl-1-propanol underscores its significance for the pharmaceutical and drug development sectors. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for scientists and researchers aiming to leverage its unique chemical properties.

References

- TNP (this compound) - Solubility of Things. (n.d.).

- 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis - Benchchem. (n.d.).

- 76-39-1, this compound Formula - ECHEMI. (n.d.).

- 2-Methyl-2-nitropropan-1-ol | 76-39-1 - ChemicalBook. (2025).

- 2-Nitro-2-methyl-1-propanol (Cas 76-39-1) - Parchem. (n.d.).

- This compound | C4H9NO3 | CID 6442 - PubChem. (n.d.).

- US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents. (1980).

- This compound - SIELC Technologies. (2018).

- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development - Benchchem. (n.d.).

- CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents. (2015).

- This compound | 76-39-1 - Sigma-Aldrich. (n.d.).

- 76-39-1|this compound|BLD Pharm. (n.d.).

- 2-Methyl-2-nitropropan-1-ol cas 76-39-1 - Ensince Industry. (n.d.).

- Material Safety Data Sheet - Sigma-Aldrich. (2012).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]

- 3. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 4. This compound | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ensince.com [ensince.com]

- 6. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. parchem.com [parchem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. 76-39-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1-propanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis of 2-Methyl-2-nitro-1-propanol. It delves into the core chemical principles, provides a field-proven experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis.

Strategic Overview: The Significance of this compound

This compound (C₄H₉NO₃) is a valuable bifunctional organic compound, containing both a hydroxyl (-OH) and a nitro (-NO₂) group.[1] Its structure makes it a highly versatile intermediate in organic synthesis.[2] The primary strategic importance of this molecule lies in its role as a direct precursor to 2-amino-2-methyl-1-propanol (AMP), an important emulsifying agent, pH buffer, and synthetic building block used in pharmaceuticals, personal care products, and metalworking fluids.[3][4] Additionally, this compound itself finds applications as a bactericide and an adhesion agent, particularly in tire manufacturing.[5][6]

The synthesis of this target molecule is predominantly achieved via the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction provides an efficient and direct route by combining a nitroalkane with an aldehyde.[7][8]

The Core Mechanism: Henry (Nitroaldol) Reaction

The synthesis of this compound is a textbook example of the Henry reaction, involving the base-catalyzed addition of 2-nitropropane to formaldehyde.[5][9] The reaction proceeds through a well-understood, reversible, three-step mechanism.[7]

-

Deprotonation: A base abstracts the acidic α-proton from 2-nitropropane. The pKa of nitroalkanes is typically around 10-17, making this proton accessible to common bases.[7][10] This step generates a resonance-stabilized nitronate anion, which is the key nucleophile.

-

Nucleophilic Addition: The carbon atom of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. This forms a new carbon-carbon bond and creates a β-nitro alkoxide intermediate.[9][11]

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used in the first step or the solvent, to yield the final product, this compound.[7][9]

Field-Proven Experimental Protocol

This protocol is a synthesized methodology based on established industrial practices, designed to produce this compound in high yield and purity.[5][12]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| 2-Nitropropane | C₃H₇NO₂ | 89.09 | Starting Material |

| Paraformaldehyde | (CH₂O)n | ~30.03 per unit | Formaldehyde Source |

| Sodium Hydroxide | NaOH | 40.00 | Base Catalyst |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | Neutralizing Acid |

| Water | H₂O | 18.02 | Solvent/Medium |

Step-by-Step Methodology

-

Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and condenser with 2-nitropropane. Begin agitation.

-

Catalyst Introduction: Introduce a small quantity of water (1.5-10% by weight of the total reaction mass) followed by the base catalyst, such as sodium hydroxide.[12] This should be a catalytic amount, typically 1 to 10 milliequivalents per mole of 2-nitropropane.[5]

-

Temperature Control: Heat the reaction mixture to the target temperature range of 40°C to 58°C.[5][12] Maintaining the temperature within this window is critical; lower temperatures result in a sluggish reaction, while higher temperatures can promote side reactions.

-

Formaldehyde Addition: Gradually add paraformaldehyde (or polyoxymethylene) to the stirred mixture.[12] A molar ratio of 2-nitropropane to formaldehyde between 0.9:1 and 1.1:1 is optimal for high conversion.[5]

-

Reaction Monitoring: Maintain the reaction with agitation for approximately 1 to 2 hours.[5][12] The pH of the medium should be kept between 7 and 11 during this period.[5]

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding an acid, such as stearic acid or concentrated HCl, until the pH reaches approximately 4.0 to 5.0.[5] This step quenches the reaction and prepares the product for isolation.

-

Product Isolation: Cool the neutralized mixture to ambient temperature. The product, this compound, will crystallize out of the solution.

-

Purification: Isolate the white crystalline solid by filtration. The product can be washed with cold water and dried. For higher purity, recrystallization can be performed. This process typically yields a product with a purity exceeding 95%.[5]

Technical Discussion: Causality and Optimization

-

Choice of Formaldehyde Source: While aqueous formaldehyde (formalin) can be used, industrial preparations often favor paraformaldehyde or polyoxymethylene.[5][12] These solid sources allow the reaction to be run in a more concentrated medium, which can increase reaction rates and simplify the downstream isolation process by reducing the amount of water that needs to be handled or removed.[13]

-

Catalyst Selection: A variety of bases can catalyze the Henry reaction, including alkali hydroxides, carbonates, and organic amines.[8][14] For industrial-scale synthesis, inorganic bases like NaOH or KOH are often preferred due to their low cost and high activity. The catalytic amount is crucial; using stoichiometric amounts of base is unnecessary and complicates purification.[14]

-

pH Control: Maintaining a basic pH (7-11) is essential for the initial deprotonation of 2-nitropropane.[5] The reaction rate is dependent on the concentration of the nitronate anion. The subsequent neutralization is a critical control point. It stops the reversible retro-Henry reaction and precipitates the product, which is less soluble in the slightly acidic aqueous medium.

-

Temperature Management: The reaction is exothermic. The specified range of 40-58°C provides a balance between achieving a practical reaction rate and preventing the retro-Henry reaction or potential side reactions, such as the self-condensation of formaldehyde (Cannizzaro reaction), although the latter is less of a concern under these controlled conditions.[5][7]

Product Specifications and Characterization

The synthesized this compound is typically a white crystalline solid. Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃ | [3][15] |

| Molecular Weight | 119.12 g/mol | [3][6] |

| Appearance | White crystalline solid | [16] |

| Melting Point | 86-89 °C | [3] |

| Boiling Point | 94-95 °C @ 10 mmHg | [3] |

| Typical Yield | >92% | [5] |

| Typical Purity | >95% | [5] |

Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis and quantification.[17]

-

Gas Chromatography (GC): Can be used to assess purity, with typical purities reported as >98%.

-

Spectroscopy: While experimental spectra are not widely published, predicted ¹H and ¹³C NMR data provide a reference for structural confirmation.[18] Infrared (IR) spectroscopy would show characteristic peaks for the -OH, -NO₂, and C-H bonds.

Synthetic Utility and Applications

The primary value of this compound is its function as a synthetic intermediate.

-

Synthesis of 2-Amino-2-methyl-1-propanol (AMP): The most significant application is the reduction of the nitro group to a primary amine, yielding AMP. This is typically achieved through catalytic hydrogenation.[13] AMP is a widely used additive in coatings, inks, and personal care products.[3]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]

- 4. osha.gov [osha.gov]

- 5. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. This compound | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. Henry Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 13. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to 2-Methyl-2-nitro-1-propanol: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of 2-methyl-2-nitro-1-propanol, a versatile nitro alcohol intermediate. It covers its chemical identity, synthesis protocols, analytical characterization, and key applications, offering valuable insights for researchers and professionals in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring both a hydroxyl (-OH) and a nitro (-NO₂) functional group. Its IUPAC name is confirmed as 2-methyl-2-nitropropan-1-ol [1]. The presence of these functional groups makes it a valuable building block in synthetic chemistry[2].

The molecule's structure consists of a propanol backbone with a methyl and a nitro group attached to the second carbon atom. This tertiary carbon bearing the nitro group influences the molecule's steric and electronic properties[2].

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [1][3][4] |

| Synonyms | 2-Nitro-2-methyl-1-propanol, 2-Nitroisobutanol, NMP | [3][4][5][6] |

| CAS Number | 76-39-1 | [1][5][7] |

| Molecular Formula | C₄H₉NO₃ | [1][5][7] |

| Molecular Weight | 119.12 g/mol | [1][5] |

| Appearance | White to almost white crystalline powder/solid | [6][7] |

| Melting Point | 86-89 °C | [5] |

| Boiling Point | 94-95 °C at 10 mm Hg | [5] |

| Solubility | Moderate solubility in water; more soluble in organic solvents like ethanol and acetone. | [2] |

Synthesis Pathway: The Nitroaldol (Henry) Reaction

The most common and efficient method for synthesizing this compound is the Nitroaldol Reaction , also known as the Henry Reaction[8][9]. This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound[8][9][10].

In this specific synthesis, 2-nitropropane reacts with formaldehyde in the presence of a basic catalyst. The base deprotonates the α-carbon of 2-nitropropane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent protonation yields the target β-nitro alcohol[8].

Workflow for the Synthesis of this compound

Caption: Synthesis workflow via the Henry Reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods. Researchers should consult specific literature and safety data before proceeding.

-

Reaction Setup: In a suitable reaction vessel, combine 2-nitropropane and formaldehyde (often in the form of paraformaldehyde) in a near-equimolar ratio (e.g., 0.9:1 to 1.1:1)[11][12].

-

Catalyst Addition: Introduce a catalytic amount of an inorganic base, such as sodium hydroxide or potassium hydroxide (typically 1 to 10 milliequivalents per mole of 2-nitropropane)[11][12]. The reaction can also be promoted by organic bases like triethylamine[13].

-

Reaction Conditions: Maintain the mixture with vigorous agitation at a controlled temperature, generally between 40°C and 58°C[11][12]. The pH of the medium should be kept within the basic range of 7 to 11 to facilitate the reaction[11][12].

-

Monitoring: The reaction progress can be monitored over a period of 1 to 2 hours.

-

Neutralization: Upon completion, neutralize the reaction mixture with an acid (e.g., stearic acid or hydrochloric acid) to a pH of approximately 4-5[11]. This step is crucial to stop the reaction and prepare for product isolation.

-

Crystallization and Isolation: Cool the neutralized solution to induce crystallization. The solid product, this compound, is then isolated by filtration[11].

-

Purification: The resulting crystalline product can be further purified by recrystallization to achieve high purity (>95%)[11]. High yields, often exceeding 90%, are achievable with this method[11].

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons: the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the two methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum would provide signals corresponding to the four unique carbon atoms in the structure, including the quaternary carbon attached to the nitro group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the alcohol group and the asymmetric and symmetric N-O stretches of the nitro group[1].

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), helps determine the molecular weight and fragmentation pattern of the compound, further confirming its structure[1][3].

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier can be employed[14].

Applications and Utility

This compound is a valuable intermediate in organic synthesis, primarily due to its functional groups which can be readily transformed.

-

Synthesis of Amino Alcohols: The most significant application is its use as a precursor for synthesizing 2-amino-2-methyl-1-propanol (AMP) through the reduction of the nitro group[5]. AMP is a widely used multifunctional additive in formulations for coatings, metalworking fluids, and personal care products[5].

-

Pharmaceutical and Agrochemical Intermediates: The compound serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries[2]. The β-amino alcohol structure derived from it is a key component in various biologically active compounds[8][15].

-

Adhesion Agents: It has been used in the manufacturing of adhesives, particularly for bonding tire cords to rubber[6][11].

-

Other Uses: It has also found applications as a bactericide and as a source of formaldehyde in basic media[11].

Safety, Handling, and Toxicology

Proper handling of this compound is imperative due to its potential hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye irritation[1]. It is a strong eye irritant based on animal studies[6]. Ingestion of lethal doses in animal studies has been shown to cause ataxia and respiratory depression[6].

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[16][17].

-

Avoid inhalation of dust or vapors[16].

-

Keep away from sources of ignition as vapors may form explosive mixtures with air[17].

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[16][17].

-

Skin Contact: Wash off with soap and plenty of water[16].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician[16][17].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[17].

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a synthetically important intermediate whose value is derived from the versatile chemistry of its nitro and hydroxyl groups. The Henry Reaction provides a reliable and high-yielding pathway for its synthesis. Its primary role as a precursor to 2-amino-2-methyl-1-propanol underscores its industrial relevance. A thorough understanding of its synthesis, characterization, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis. (n.d.). Benchchem.

- TNP (this compound) - Solubility of Things. (n.d.). Solubility of Things.

- Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide. (n.d.). Benchchem.

- Lantz, A. (1980). Preparation of 2-nitro-2-methyl-1-propanol. U.S. Patent No. 4,241,226. Google Patents.

- 2-Methyl-2-nitropropan-1-ol | 76-39-1. (n.d.). ChemicalBook.

- This compound | C4H9NO3. (n.d.). PubChem.

- This compound | 76-39-1. (n.d.). ECHEMI.

- This compound. (n.d.). CymitQuimica.

- Application Notes and Protocols for the Nitroaldol (Henry) Reaction: Synthesis of 2-Methyl-1-phenyl-2-nitropropan-1-ol. (2025). Benchchem.

- Method for preparing 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.

- Synthesis of nitro-2 methyl-2 propanol-1. (n.d.). Google Patents.

- This compound. (2018). SIELC Technologies.

- Material Safety Data Sheet - 2-Methyl-1-propanol. (2012). Sigma-Aldrich.

- Chemical Properties of 1-Propanol, 2-methyl-2-nitro- (CAS 76-39-1). (n.d.). Cheméo.

- 1-Propanol, 2-methyl-2-nitro-. (n.d.). NIST WebBook.

- 2-Methyl-1-nitro-2-propanol | C4H9NO3. (n.d.). PubChem.

- 2-METHYL-2-NITRO-1,3-PROPANEDIOL synthesis. (n.d.). ChemicalBook.

- Henry reaction. (n.d.). Wikipedia.

- This compound. (n.d.). Haz-Map.

- SAFETY DATA SHEET - 2-Methyl-1-propanol. (2025). Sigma-Aldrich.

- 2-methyl-2-nitro-1,3-propanediol(77-49-6) 13 c nmr. (n.d.). ChemicalBook.

- 1-Propanol, 2-methyl-2-nitro-. (n.d.). NIST Chemistry WebBook.

- Henry Reaction. (n.d.). Organic Chemistry Portal.

- Henry Nitroaldol Reaction. (n.d.). Alfa Chemistry.

- SAFETY DATA SHEET - 2-Methyl-1-propanol. (2009). Fisher Scientific.

Sources

- 1. This compound | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]

- 4. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]

- 5. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 12. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 13. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2-Methyl-2-nitro-1-propanol: Structure, Characterization, and Analysis

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide emphasizes the rationale behind spectroscopic interpretation, connecting spectral features to the underlying molecular structure and functional groups. It includes field-proven experimental protocols, data summary tables, and visual diagrams to facilitate a comprehensive understanding of the characterization of this compound.

Introduction and Scientific Context

This compound is a bifunctional organic molecule containing both a primary alcohol (-CH₂OH) and a tertiary nitro (-C-NO₂) group. Its molecular formula is C₄H₉NO₃, and its structure presents a unique platform for synthetic transformations.[1] The nitro group can be reduced to an amine, paving the way for the synthesis of amino alcohols, which are valuable chiral building blocks in the pharmaceutical industry.[2] Furthermore, this compound and its derivatives find applications as adhesion agents and bactericides.[3]

Given its utility, unambiguous structural confirmation is paramount for any researcher working with this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecule. This guide will systematically dissect the data from the most common and powerful analytical techniques to build a complete, validated picture of the molecule's identity and purity.

Molecular Structure and Spectroscopic Overview

The key to interpreting spectroscopic data is to first understand the molecule's structure and the distinct chemical environments within it.

Caption: Molecular structure of this compound.

The structure reveals several key features that will manifest in its spectra:

-

A primary alcohol group (-CH₂OH): This will produce characteristic O-H and C-O stretching bands in the IR spectrum, and distinct signals in the ¹H and ¹³C NMR spectra.

-

A tertiary nitro group (-C(NO₂)): The N-O bonds will give rise to strong, characteristic IR absorptions.

-

Two equivalent methyl groups (-CH₃): Due to molecular symmetry, these two groups are chemically identical and will produce a single, combined signal in both ¹H and ¹³C NMR.

-

A quaternary carbon: The central carbon atom is bonded to four other non-hydrogen atoms and will not have a corresponding signal in the ¹H NMR spectrum but will be visible in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality in Experimental Choice

For a neat liquid sample like this compound, the simplest and most direct method is to create a thin film between two salt plates (e.g., NaCl or KBr).[4] This approach is chosen over solution-based methods to avoid solvent peaks that could obscure key regions of the spectrum, particularly the broad O-H stretching region. The resulting spectrum is a pure "fingerprint" of the molecule.[4]

Experimental Protocol: Neat Liquid IR

Caption: Workflow for obtaining a neat liquid IR spectrum.

-

Preparation: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination.

-

Application: Place a single drop of this compound onto the center of one plate.

-

Assembly: Gently place the second plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Acquisition: Mount the assembly in the spectrometer's sample holder. First, run a background scan. Then, acquire the sample spectrum. The instrument software will subtract the background (air) spectrum from the sample spectrum.[5]

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a non-polar, volatile solvent like pentane, and gently wipe them dry before returning them to the desiccator.[5]

Data Interpretation

The IR spectrum of this compound is dominated by absorptions from the O-H and NO₂ groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3500–3200 | O-H (Alcohol) | Stretching | Strong, very broad |

| ~2960 | C-H (Alkyl) | Stretching | Medium to strong, sharp |

| 1550 & 1370 | N-O (Nitro) | Asymmetric & Symmetric Stretching | Strong, sharp |

| 1260–1050 | C-O (Alcohol) | Stretching | Strong |

Source: Data compiled from general IR principles and reference spectra.[6][7][8]

-

O-H Stretch (3500–3200 cm⁻¹): The most prominent feature is an intense, broad absorption band characteristic of a hydrogen-bonded hydroxyl group.[7][9] The breadth of the peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretch (~2960 cm⁻¹): Sharp peaks in this region confirm the presence of sp³-hybridized carbon-hydrogen bonds in the methyl and methylene groups.[9]

-

N-O Stretches (1550 & 1370 cm⁻¹): Two strong, sharp bands are the tell-tale sign of a nitro group. These correspond to the asymmetric and symmetric stretching vibrations of the two N-O bonds.

-

C-O Stretch (1260–1050 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-oxygen single bond of the primary alcohol.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Causality in Experimental Choice

For NMR, the sample must be dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a large solvent peak from overwhelming the analyte signals.[10] A small amount of Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.0 ppm.[11]

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small vial.[10][12]

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.[10][13]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Caption: Distinct proton environments in this compound.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |

| ~1.6 | 6H | Singlet (s) | 2 x -CH₃ | The two methyl groups are equivalent. They have no adjacent protons, so the signal is a singlet. |

| ~3.8 | 2H | Singlet (s) | -CH₂OH | These protons are adjacent to a quaternary carbon and thus have no proton neighbors to couple with. |

| Variable (broad) | 1H | Singlet (s, broad) | -OH | The hydroxyl proton signal is often broad due to chemical exchange and its position is concentration/solvent dependent. |

Source: Predicted data based on chemical principles and reference spectra from ChemicalBook.[14]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a signal for each unique carbon environment in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~23 | 2 x -CH₃ | The two equivalent methyl carbons appear as a single peak in the upfield (shielded) region. |

| ~68 | -CH₂OH | The carbon attached to the electronegative oxygen atom is deshielded and appears further downfield. |

| ~90 | -C(NO₂) | The quaternary carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

Source: Predicted data based on chemical principles and reference spectra from ChemicalBook and SpectraBase.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[17][18][19]

Causality in Experimental Choice

Electron Ionization (EI) at a standard energy of 70 eV is chosen because it produces a rich fragmentation pattern that acts as a molecular fingerprint.[17][20] This pattern can be compared against spectral libraries for identification.[17] While this high energy can sometimes prevent the observation of the molecular ion, the resulting fragments provide crucial clues to the molecule's connectivity.[20]

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the effluent from a Gas Chromatography (GC) column.[20] The sample must be volatile enough to enter the gas phase under high vacuum.[20]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy (70 eV) electrons. This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[18]

-

Fragmentation: The excess energy causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (119 g/mol ).

Caption: Plausible fragmentation pathways for this compound in EI-MS.

| m/z | Proposed Fragment Ion | Plausible Origin |

| 119 | [C₄H₉NO₃]⁺• | Molecular Ion (M⁺•) |

| 104 | [C₃H₆NO₃]⁺ | M⁺• - •CH₃ (Loss of a methyl radical) |

| 88 | [C₄H₈O₂]⁺• | M⁺• - •OH (Loss of hydroxyl radical) - Rearrangement |

| 73 | [C₄H₉O]⁺ | M⁺• - •NO₂ (Loss of nitro radical) |

| 58 | [C₃H₆O]⁺• | Loss of •CH₃ from the m/z 73 fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols |

Source: Data compiled from the NIST Mass Spectrum and fragmentation principles.[21][22][23][24]

-

Molecular Ion (m/z 119): The peak corresponding to the intact radical cation. Its presence confirms the molecular weight of the compound.[21]

-

Loss of Nitro Group (m/z 73): A very common fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a neutral NO₂ radical (mass 46). The peak at m/z 73 ([M-46]⁺) is expected to be significant.

-

Alpha-Cleavage (m/z 31): Primary alcohols readily undergo cleavage of the bond adjacent to the oxygen atom. For this molecule, this results in the formation of the stable [CH₂OH]⁺ ion at m/z 31. This is a strong diagnostic peak for a primary alcohol moiety.[24]

-

Loss of Methyl Group (m/z 104): Cleavage of a C-C bond can lead to the loss of a methyl radical (mass 15), giving a fragment at m/z 104.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all methods.

-

IR confirms the presence of the key functional groups: -OH, -NO₂, and alkyl C-H.

-

¹H NMR validates the connectivity, showing the two equivalent methyl groups and the isolated -CH₂- group, and confirms the proton count.

-

¹³C NMR confirms the carbon backbone, showing the four unique carbon environments, including the quaternary carbon.

-

MS establishes the molecular weight and provides fragmentation data (e.g., the m/z 31 and 73 peaks) that corroborates the primary alcohol and nitroalkane structure identified by IR and NMR.

Together, these datasets provide an unambiguous, self-validating confirmation of the structure of this compound.

References

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Benchchem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.

- University of Reading. (n.d.). NMR Sample Preparation. Research.

- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- ChemicalBook. (n.d.). 2-Methyl-2-nitropropan-1-ol(76-39-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Methyl-2-nitropropan-1-ol(76-39-1) 1H NMR spectrum.

- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.

- Creative Proteomics. (n.d.). Electron Ionization.

- Wikipedia. (n.d.). Electron ionization.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.

- ChemicalBook. (n.d.). 2-methyl-2-nitro-1,3-propanediol(77-49-6) 13c nmr.

- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-1-nitro-2-propanol. PubChem.

- Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids.

- Nichols, L. (2021, September 27). IR of a Liquid. YouTube.

- UCLA. (n.d.). IR Spectroscopy Tutorial: Alcohols.

- SIELC Technologies. (2018, May 16). This compound.

- Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol.

- International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.

- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.

- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol.

- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ChemicalBook. (n.d.). 2-Methyl-2-nitropropane(594-70-7) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-2-ol.

Sources

- 1. This compound | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 4. ursinus.edu [ursinus.edu]

- 5. youtube.com [youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. 2-Methyl-2-nitropropan-1-ol(76-39-1) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Methyl-2-nitropropan-1-ol(76-39-1) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]

- 22. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the NMR Spectroscopy of 2-Methyl-2-nitro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Methyl-2-nitro-1-propanol. As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of its spectral properties is crucial for its synthesis, characterization, and quality control. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of ¹H and ¹³C NMR spectroscopy as they apply to this specific nitroalkanol, offers detailed, field-tested experimental protocols, and provides insights into potential challenges and advanced analytical techniques. The guide is designed to be a self-validating resource, grounding its claims in established scientific principles and authoritative references.

Introduction: The Structural Significance of this compound

This compound (C₄H₉NO₃) is a nitroalkane derivative with a unique structural arrangement that presents an interesting case for NMR analysis.[1] Its structure comprises a quaternary carbon atom bonded to two methyl groups, a hydroxymethyl group (-CH₂OH), and a nitro group (-NO₂). This substitution pattern leads to distinct chemical environments for each set of protons and carbon atoms, making NMR spectroscopy an invaluable tool for its unambiguous identification and purity assessment. The presence of the electron-withdrawing nitro group and the hydroxyl group significantly influences the electronic environment of the neighboring nuclei, resulting in characteristic chemical shifts that are key to its spectral signature.

Predicted NMR Spectral Data of this compound

While publicly available, fully assigned experimental spectra are limited, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence based on established NMR principles and empirical data for similar functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~3.8 - 4.0 | Singlet | 2H | -CH₂ OH |

| B | ~2.5 - 2.7 | Singlet (broad) | 1H | -CH₂OH |

| C | ~1.6 | Singlet | 6H | -C(CH₃ )₂ |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

Signal A (-CH₂OH): The methylene protons are adjacent to the electron-withdrawing hydroxyl group, which deshields them, causing them to appear at a relatively downfield chemical shift. Since there are no adjacent protons, this signal is predicted to be a singlet.

-

Signal B (-OH): The hydroxyl proton is highly susceptible to hydrogen bonding and chemical exchange, which often results in a broad singlet. Its chemical shift can vary depending on concentration and the presence of water.

-

Signal C (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each unique carbon environment.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~90 - 95 | C -NO₂ |

| 2 | ~65 - 70 | -C H₂OH |

| 3 | ~20 - 25 | -C(C H₃)₂ |

Causality behind Predicted Chemical Shifts:

-

Signal 1 (C-NO₂): The quaternary carbon directly attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded carbon and will therefore appear at the lowest field (highest ppm value).

-

Signal 2 (-CH₂OH): The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom, placing it downfield, but to a lesser extent than the carbon attached to the nitro group.

-

Signal 3 (-C(CH₃)₂): The two equivalent methyl carbons are in a relatively shielded environment and are therefore expected to appear at the most upfield position (lowest ppm value).

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

-

This compound (high purity)

-

Deuterated chloroform (CDCl₃, 99.8% D)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette and cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.

-

Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram 1: Experimental Workflow for NMR Sample Preparation

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Spectrometer Setup and Data Acquisition